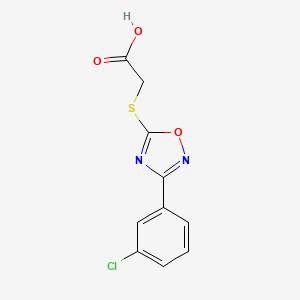Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol
CAS No.: 338746-11-5
Cat. No.: VC4328639
Molecular Formula: C10H7ClN2O3S
Molecular Weight: 270.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338746-11-5 |
|---|---|
| Molecular Formula | C10H7ClN2O3S |
| Molecular Weight | 270.69 g/mol |
| IUPAC Name | 2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | BGDMJXZYDKFEGJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)SCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, with the molecular formula C₁₀H₇ClN₂O₃S and a molecular weight of 270.69 g/mol . Its structure integrates a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at position 3 with a 3-chlorophenyl group and at position 5 with a carboxymethylthio (-SCH₂COOH) moiety.
Table 1: Physicochemical Properties
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict key properties:
-
Collision Cross Section (CCS): Predicted CCS values for adducts range from 137.0 Ų ([M+H]⁺) to 151.6 Ų ([M+Na]⁺), suggesting moderate polarity .
-
Lipophilicity: The presence of the chlorophenyl group and carboxylic acid side chain implies a balance between hydrophobic and hydrophilic interactions, critical for membrane permeability in drug design.
Synthesis and Synthetic Challenges
General Methods for 1,2,4-Oxadiazole Synthesis
Although no published route specifically targets Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol, its synthesis likely follows established protocols for 3,5-disubstituted-1,2,4-oxadiazoles :
-
Amidoxime Cyclization: Reacting 3-(3-chlorophenyl)amidoxime with a carboxymethylthio-containing acylating agent (e.g., chloroacetic acid derivatives) under basic conditions.
-
Heterocyclization in Superbases: Using NaOH/DMSO systems to facilitate one-pot formation at room temperature, though reaction times may extend to 24 hours .
Table 2: Comparative Synthesis Approaches
| Method | Yield Range | Limitations | Relevance to Target Compound |
|---|---|---|---|
| Amidoxime + Acyl Chloride | 11–90% | Harsh conditions, purification issues | Applicable with modified reagents |
| Superbase (NaOH/DMSO) | 61–93% | Long reaction times | Likely route for scale-up |
| Mechanochemical Grinding | N/A | Experimental, untested | Potential for solvent-free synthesis |
Challenges in Optimization
-
Functional Group Sensitivity: The carboxylic acid group (-COOH) may require protection during synthesis to prevent side reactions .
-
Purification: Column chromatography or recrystallization is often necessary due to byproduct formation, complicating large-scale production .
Environmental Precautions
Avoid release into waterways due to potential bioaccumulation risks. Waste disposal must comply with local regulations for halogenated organic compounds .
Future Directions and Research Gaps
Clinical Translation Challenges
-
Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in mammalian systems.
-
Dose Optimization: Preclinical studies are needed to establish therapeutic indices and minimize off-target effects.
Emerging Synthesis Technologies
Mechanochemical Synthesis: Solvent-free grinding methods could enhance yield and sustainability, though this remains untested for 1,2,4-oxadiazoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume